4-Chloro-2-fluoropyridine: A Comprehensive Technical Guide
4-Chloro-2-fluoropyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluoropyridine is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties and reactivity profile, characterized by two distinct halogen atoms on the pyridine ring, make it a versatile intermediate for constructing a wide array of functionalized heterocyclic compounds. This technical guide provides an in-depth overview of 4-Chloro-2-fluoropyridine, including its chemical and physical properties, synthesis methodologies, key reactions, and significant applications in drug discovery. Detailed experimental protocols and safety information are also presented to support its practical application in a research and development setting.
Chemical Identity and Properties
4-Chloro-2-fluoropyridine is a colorless to pale yellow liquid at room temperature.[1][2] Its structure, featuring both a fluorine and a chlorine atom at positions 2 and 4 respectively, imparts distinct reactivity to the pyridine core. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, a key feature exploited in synthetic chemistry.[3]
Physical and Chemical Properties
The key physical and chemical properties of 4-Chloro-2-fluoropyridine are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 34941-92-9 | [4][5][6] |
| Molecular Formula | C₅H₃ClFN | [4][5][6] |
| Molecular Weight | 131.54 g/mol | [4][7][8] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 155.9 ± 20.0 °C (Predicted) | [8] |
| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents. | [1] |
| Flash Point | Approximately 48 °C | [1] |
| InChI Key | GNJKJKBURMCLOR-UHFFFAOYSA-N | [5][6] |
| SMILES | C1=CN=C(C=C1Cl)F | [5][6] |
Synthesis of 4-Chloro-2-fluoropyridine
The synthesis of 4-Chloro-2-fluoropyridine can be achieved through various methods, typically involving the halogenation of a pyridine precursor. One common approach involves the chlorination of pyridine followed by fluorination.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4-Chloro-2-fluoropyridine from a pyridine starting material.
Caption: Generalized synthesis workflow for 4-Chloro-2-fluoropyridine.
Experimental Protocol: Synthesis via Halogenation
The following is a representative, generalized protocol for the synthesis of 4-chloro-2-fluoropyridine. Note: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Chlorination of Pyridine [9][10]
-
To a reaction vessel under an inert atmosphere, add pyridine and a suitable organic solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture and carefully quench with water or ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated pyridine intermediate.
Step 2: Fluorination
-
The chlorinated pyridine intermediate is then subjected to a fluorination reaction. This can be achieved using various fluorinating agents. One common method is the Halex reaction, which involves nucleophilic substitution of a chloride with fluoride.
-
Dissolve the chlorinated intermediate in a high-boiling point polar aprotic solvent (e.g., DMSO, sulfolane).
-
Add a source of fluoride ions, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and monitor the reaction progress.
-
Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and purify the final product, 4-Chloro-2-fluoropyridine, by distillation or chromatography.
Chemical Reactivity and Applications
4-Chloro-2-fluoropyridine is a valuable intermediate due to its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the fluorine atom makes the C2 position particularly activated for nucleophilic attack.[3] This reactivity is significantly greater than that of 2-chloropyridine.[3]
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine at the C2 position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to its use as a building block.
-
Metal-Catalyzed Coupling Reactions: The chlorine atom at the C4 position can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkyl, or amino groups.[1]
Applications in Drug Discovery
The unique reactivity of 4-Chloro-2-fluoropyridine has made it a key component in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][11]
-
Anticancer Agents: It is a crucial intermediate in the synthesis of tyrosine kinase inhibitors like Lapatinib, which is used in the treatment of breast cancer.[11]
-
Antiviral and Antibacterial Drugs: The pyridine core is a common scaffold in various antimicrobial agents, and 4-Chloro-2-fluoropyridine provides a convenient entry point for their synthesis.[1]
-
Agrochemicals: It also serves as a starting material for the development of novel herbicides, fungicides, and insecticides.[11]
Role in Lapatinib Synthesis
The following diagram illustrates the role of a 4-Chloro-2-fluoropyridine derivative as a key building block in the synthesis of the anticancer drug Lapatinib.
Caption: Role of a 4-Chloro-2-fluoropyridine derivative in Lapatinib synthesis.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the SNAr reaction of 4-Chloro-2-fluoropyridine with an amine nucleophile.
-
In a reaction flask, dissolve 4-Chloro-2-fluoropyridine (1 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Add the amine nucleophile (1-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, or potassium carbonate, K₂CO₃) to the solution.
-
Heat the reaction mixture (temperatures can range from room temperature to over 100 °C depending on the nucleophile's reactivity) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyridine.
Safety and Handling
4-Chloro-2-fluoropyridine is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary
| Hazard Statement | GHS Classification | Reference(s) |
| Flammable liquid and vapor | Flammable liquids | [5][12] |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute toxicity (Oral, Dermal, Inhalation) | [5][12] |
| Causes skin irritation and serious eye irritation | Skin/eye irritation | [5][12] |
| May cause respiratory irritation | Specific target organ toxicity | [12] |
Recommended Handling Procedures
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety goggles or a face shield.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in an area designated for flammable liquids.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and remove all sources of ignition.
Conclusion
4-Chloro-2-fluoropyridine is a highly valuable and versatile building block in modern organic synthesis. Its defined reactivity, particularly the facile displacement of the C2-fluorine atom via nucleophilic aromatic substitution, provides a reliable strategy for the elaboration of complex heterocyclic structures. This has led to its widespread adoption in the synthesis of high-value molecules, most notably in the pharmaceutical industry for the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
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- 2. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]
- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
